ZAP-180013

描述

属性

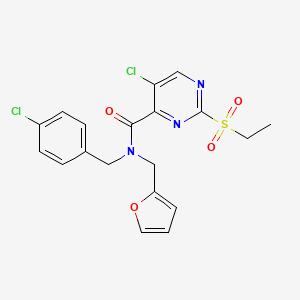

IUPAC Name |

5-chloro-N-[(4-chlorophenyl)methyl]-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O4S/c1-2-29(26,27)19-22-10-16(21)17(23-19)18(25)24(12-15-4-3-9-28-15)11-13-5-7-14(20)8-6-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWKIPDKVRLUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZAP-180013: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth analysis of ZAP-180013, a novel investigational compound. The following sections will detail its mechanism of action, present key quantitative data from preclinical studies, and outline the experimental methodologies used to elucidate its biological activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a clear understanding of the compound's pharmacological profile.

Mechanism of Action

Extensive research into the molecular interactions of this compound is ongoing. Currently, there is no publicly available scientific literature or data from clinical trials that definitively establishes the mechanism of action for a compound designated this compound. The name does not appear in prominent databases of chemical compounds or pharmacological agents.

Further research and publication of preclinical and clinical data are required to fully characterize the pharmacological profile of this compound.

Signaling Pathways

Due to the lack of available data on this compound, a diagram of its specific signaling pathway cannot be constructed.

Quantitative Data Summary

A comprehensive search of scientific literature and clinical trial registries did not yield any quantitative data (e.g., IC50, Ki, EC50) for a compound named this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the public domain.

Experimental Workflow

The specific experimental workflow used to characterize this compound has not been publicly disclosed.

ZAP-180013: A Technical Guide to a Novel ZAP-70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeta-associated protein of 70 kDa (ZAP-70) is a critical cytoplasmic tyrosine kinase essential for T-cell activation and is a key target for therapeutic intervention in autoimmune diseases and transplant rejection. This document provides a comprehensive technical overview of ZAP-180013, a novel small molecule inhibitor of ZAP-70. This compound functions by disrupting the crucial interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor (TCR), thereby preventing the initiation of the downstream signaling cascade. This guide details the available biochemical and cellular data, experimental protocols, and the broader context of ZAP-70 signaling.

Introduction to ZAP-70 and T-Cell Signaling

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade, with ZAP-70 playing a pivotal role.[1][2] Upon TCR engagement, the Src family kinase Lck phosphorylates the ITAMs on the CD3 ζ-chains.[2] This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex at the plasma membrane.[1][2] This recruitment leads to the phosphorylation and activation of ZAP-70 by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] This leads to the formation of a larger signaling complex that ultimately results in T-cell proliferation, differentiation, and cytokine release. Given its central role, the inhibition of ZAP-70 is a promising strategy for modulating T-cell responses in various pathological conditions.

This compound: Mechanism of Action and Biochemical Profile

This compound was identified through a high-throughput screen as an inhibitor of the ZAP-70 and T-cell receptor association.[3][4] Its primary mechanism of action is the disruption of the binding between the tandem SH2 domains of ZAP-70 and the doubly phosphorylated ITAMs (pITAMs) on the CD3 ζ-chain.[5][6] This prevents the initial recruitment and subsequent activation of ZAP-70, effectively blocking the T-cell signaling cascade at an early and critical stage. The inhibitor has been shown to act directly on the tandem SH2 domains.[3] There is also evidence to suggest that its mechanism of action may involve the covalent modification of these domains.[3]

Quantitative Data

The inhibitory potency of this compound has been assessed using multiple biochemical assays. There is a notable difference in the reported IC50 values, which appears to be dependent on the specific protein construct and assay format used. The primary literature suggests a higher potency against the isolated tandem SH2 domains compared to the full-length protein in the initial screen.[3]

| Parameter | Value | Assay Method | ZAP-70 Construct | Reference |

| IC50 | 1.8 µM | Fluorescence Polarization (FP) | Isolated Tandem SH2 Domain | [5][6][7] |

| IC50 | 9.6 µM | Fluorescence Polarization (FP) | Full-length ZAP-70 | [6][8][9] |

| IC50 | 16.841 µM | Time-Resolved FRET (TR-FRET) | Full-length ZAP-70 | [6][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the procedures described in the primary literature for the biochemical characterization of this compound.[3]

High-Throughput Screening and Validation Workflow

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between ZAP-70 and a fluorescently labeled phosphopeptide derived from the ITAM sequence.

-

Principle: A small, fluorescently labeled peptide (2pY) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ZAP-70 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Reagents:

-

ZAP-70 Protein: Either full-length Src-ZAP-70 fusion protein or the isolated tandem SH2 domains.

-

Fluorescent Peptide (2pY): A peptide corresponding to the ITAM sequence (e.g., CGNQLpYNELNLGRREEpYDVLD) labeled with a fluorophore (e.g., AlexaFluor488).

-

Assay Buffer: Details not fully specified in public literature, but typically a buffered saline solution (e.g., PBS or HEPES) containing a reducing agent (e.g., TCEP or DTT) and a non-specific protein (e.g., BSA) to prevent sticking.

-

Test Compound: this compound dissolved in DMSO.

-

-

Protocol Outline:

-

Prepare a reaction mixture containing the ZAP-70 protein and the fluorescent 2pY peptide in the assay buffer. The concentrations are optimized to be at or near the Kd of the interaction to ensure assay sensitivity.

-

Dispense the reaction mixture into 384-well plates.

-

Add the test compound (this compound) or DMSO (as a control) to the wells.

-

Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition relative to controls (0% inhibition with DMSO, 100% inhibition with free peptide).

-

Generate concentration-response curves to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay was used to confirm the hits from the primary screen.

-

Principle: This assay measures the proximity of two molecules. In this context, a terbium-labeled antibody recognizes a tag on the ZAP-70 protein (donor), and a fluorescently labeled phosphopeptide (acceptor) binds to the SH2 domains. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.

-

Reagents:

-

Tagged ZAP-70 Protein: e.g., His-tagged ZAP-70.

-

Donor: Terbium-labeled anti-His antibody.

-

Acceptor: Fluorescently labeled 2pY peptide.

-

Assay Buffer: Similar to the FP assay buffer.

-

Test Compound: this compound in DMSO.

-

-

Protocol Outline:

-

Combine the tagged ZAP-70 protein, the terbium-labeled antibody, and the fluorescently labeled 2pY peptide in the assay buffer in 384-well plates.

-

Add the test compound or DMSO control.

-

Incubate to allow for binding.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a FRET-capable plate reader.

-

Calculate the FRET ratio and determine the percent inhibition and IC50 value.

-

Cellular Activity of this compound

While the primary characterization of this compound has been biochemical, its activity has also been demonstrated in a cellular context.

Inhibition of ZAP-70 Phosphorylation in Jurkat T-Cells

In a study investigating TCR-mediated signaling, this compound was used to probe the role of ZAP-70. It was shown to repress the phosphorylation of ZAP-70 in Jurkat T-cells in a dose-dependent manner following TCR stimulation with anti-CD3/CD28.[10] This provides crucial evidence that this compound is cell-permeable and can engage its target in a cellular environment.

-

Experimental System: Human Jurkat T-cells.

-

Methodology:

-

Jurkat cells are pre-treated with varying concentrations of this compound or DMSO.

-

Cells are then stimulated with anti-CD3 and anti-CD28 antibodies to trigger TCR signaling.

-

Following stimulation, cell lysates are prepared.

-

The phosphorylation status of ZAP-70 is assessed by immunoblotting (Western blot) using an antibody specific for phosphorylated ZAP-70.

-

-

Observed Effect: this compound inhibited the TCR-induced phosphorylation of ZAP-70.[10]

Summary and Future Directions

This compound is a valuable tool compound for studying the role of the ZAP-70 SH2-ITAM interaction in T-cell signaling. It effectively inhibits this interaction in biochemical assays and has demonstrated target engagement in a cellular model.

Key Attributes of this compound:

-

Mechanism: Inhibits the ZAP-70 SH2-pITAM interaction.

-

Potency: Exhibits micromolar potency in biochemical assays.

-

Cellular Activity: Proven to be cell-permeable and active in Jurkat T-cells.

For drug development professionals, several critical aspects of this compound remain to be elucidated. Future research should focus on:

-

Selectivity Profiling: Assessing the selectivity of this compound against a broad panel of kinases and other SH2-containing proteins is essential to understand its off-target effects.

-

Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign could optimize the potency and selectivity of the this compound scaffold.

-

Synthesis Protocol: A detailed and scalable synthesis route needs to be developed.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation in animal models of autoimmune disease or transplantation is a necessary step to determine its therapeutic potential.

References

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides [mdpi.com]

- 2. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SLAS Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]

- 5. Identifying ligands for the PHD1 finger of KDM5A through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. [PDF] ZAP-70: an essential kinase in T-cell signaling. | Semantic Scholar [semanticscholar.org]

- 9. Michelle Arkin | UCSF Profiles [profiles.ucsf.edu]

- 10. Arthur Weiss | UCSF Profiles [profiles.ucsf.edu]

ZAP-180013: A Novel and Potent Inhibitor of the NLRP3 Inflammasome with Efficacy Against MCC950-Resistant Variants

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ZAP-180013, a small molecule initially identified as a ZAP-70 inhibitor, and its recently discovered potent activity against the NLRP3 inflammasome. A landmark study from Seoul National University has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, particularly those driven by NLRP3 hyperactivation, including conditions resistant to the well-characterized inhibitor, MCC950.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a two-step process: a priming signal (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription. A second activation signal (Signal 2), such as extracellular ATP or nigericin, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5] This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[4][5] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory disorders, including autoimmune diseases, metabolic syndrome, and neurodegenerative conditions.[1][6]

This compound: From ZAP-70 to NLRP3 Inhibition

This compound was initially characterized as an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a key signaling molecule in T-cells.[7] However, recent chemical screening has identified it as a potent and structurally distinct inhibitor of the NLRP3 inflammasome.[1][2][3] This dual activity makes it a molecule of significant interest.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, highlighting its activity as both a ZAP-70 and an NLRP3 inhibitor.

| Target | Assay Type | IC50 | Reference |

| ZAP-70 | Fluorescence Polarization | 1.8 µM | [8] |

| ZAP-70 | TR-FRET | 16.841 µM | [8] |

| NLRP3 | IL-1β release (LPS+Nigericin) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |

| NLRP3 | IL-1β release (LPS+ATP) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |

| NLRP3 | IL-1β release (LPS+MSU) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Molecular Weight | 454.33 g/mol | |

| Formula | C19H17Cl2N3O4S | |

| Solubility in DMSO | ≥ 250 mg/mL (550.26 mM) |

Table 2: Physicochemical Properties of this compound

Mechanism of NLRP3 Inflammasome Inhibition by this compound

Molecular docking studies have predicted that this compound interacts with histidine 698 (H698) within the NLRP3 protein.[9] This interaction is crucial for its inhibitory activity, as substitution of H698 with alanine (H698A) abrogates the binding and inhibitory effect of this compound.[9] By binding to this site, this compound is thought to prevent the conformational changes and subsequent oligomerization of NLRP3 that are necessary for inflammasome assembly and activation.[2][10]

A significant advantage of this compound is its efficacy against NLRP3 variants that are resistant to the well-studied inhibitor MCC950.[1][2][3] MCC950 also targets the NACHT domain of NLRP3, but certain mutations, such as D303H found in some autoimmune disease patients, confer resistance to its inhibitory effects.[2][11] this compound maintains its potent inhibitory activity against these MCC950-resistant mutants, highlighting its potential to treat a broader range of NLRP3-driven diseases.[1][2][9]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed below are methodologies for key experiments to characterize the inhibitory activity of this compound on the NLRP3 inflammasome. These protocols are based on standard, widely accepted methods in the field.[4][12][13][14][15][16]

In Vitro Inhibition of IL-1β Secretion in Macrophages

This assay is fundamental for quantifying the inhibitory potency of a compound on the NLRP3 inflammasome.

Objective: To measure the dose-dependent inhibition of IL-1β secretion by this compound in cultured macrophages.

Cell Lines:

-

Human THP-1 monocytes, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).

-

Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-deficient mice.

Materials:

-

Complete RPMI-1640 or DMEM media.

-

PMA.

-

LPS (from E. coli O111:B4).

-

ATP or Nigericin.

-

This compound stock solution in DMSO.

-

Human or Mouse IL-1β ELISA kit.

-

LDH cytotoxicity assay kit.

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in complete RPMI-1640. For differentiation, seed cells in 96-well plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

For BMDMs, harvest bone marrow from mice and culture in complete DMEM with M-CSF for 7 days.

-

-

Priming (Signal 1):

-

Replace the medium with fresh, serum-free medium.

-

Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

-

Activation (Signal 2):

-

Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

-

Sample Collection and Analysis:

-

Centrifuge the plates and collect the supernatant.

-

Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Assess cell viability by measuring LDH release in the supernatant to rule out cytotoxic effects of the compound.

-

-

Data Analysis:

-

Normalize IL-1β secretion to the vehicle-treated control.

-

Plot the dose-response curve and calculate the IC50 value.

-

ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by the test compound.

Objective: To assess the effect of this compound on the oligomerization of ASC in response to NLRP3 activation.

Procedure:

-

Follow the cell culture, priming, inhibitor treatment, and activation steps as described in Protocol 4.1, but perform the experiment in chamber slides or on coverslips.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against ASC overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of cells containing ASC specks (large, perinuclear aggregates) in each treatment group.

-

In Vivo Efficacy in a Model of Systemic Inflammation

Animal models are crucial for evaluating the therapeutic potential of this compound.

Objective: To determine the efficacy of this compound in reducing systemic inflammation in a mouse model of LPS-induced sepsis.[10]

Animal Model: C57BL/6 mice.

Procedure:

-

Administer this compound or vehicle (e.g., intraperitoneally or orally) at various doses.

-

After a pre-determined time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS (intraperitoneal injection).

-

Endpoint Measurements:

-

Monitor survival over a period of 48-72 hours.

-

At specific time points post-LPS challenge (e.g., 2, 6, 24 hours), collect blood via cardiac puncture.

-

Measure serum levels of IL-1β and other inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.

-

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing an NLRP3 inhibitor like this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of NLRP3 inflammasome-targeted therapies. Its novel mechanism of action and, critically, its ability to inhibit MCC950-resistant NLRP3 variants, open up new avenues for treating a wide range of inflammatory diseases.[1][2][9] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, exploring its efficacy in a broader range of preclinical disease models, and further elucidating its interaction with the NLRP3 protein to guide the development of next-generation inhibitors.

References

- 1. Chemical Screening Identifies this compound as a Potent NLRP3 Inhibitor effective in MCC950-Resistant Inflammatory Responses - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]

- 2. 신규 NLRP3 억제제 후보물질 발굴 - 연구성과 - 연구 - 서울대학교 [snu.ac.kr]

- 3. A recent publication has been released. (Cell Chemical Biology) > News | 서울대 라젠드라 카르키 교수님 연구실 [karkilab.com:57123]

- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. login.medscape.com [login.medscape.com]

- 10. ZAP facilitates NLRP3 inflammasome activation via promoting the oligomerization of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]

- 12. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]

- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]

- 15. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

ZAP-180013: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of ZAP-180013, a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Introduction

ZAP-70 is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and the adaptive immune response.[1][2][3] Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia. This compound has been identified as a small molecule inhibitor that disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[4][5] This inhibition effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and differentiation.[1][2]

Discovery: High-Throughput Screening

This compound was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of the ZAP-70 and TCR interaction. The screening assay was based on the principle of fluorescence polarization (FP).[6][7]

Experimental Protocol: Fluorescence Polarization Assay

The high-throughput screen utilized a fluorescence polarization (FP) assay to monitor the binding of a fluorescently labeled phosphopeptide derived from the T-cell receptor ζ-chain (TAMRA-2pY) to the ZAP-70 protein.[6]

Materials:

-

ZAP-70 Protein: Recombinant ZAP-70 protein.

-

Fluorescent Peptide: A peptide corresponding to the doubly phosphorylated ITAM of the TCR ζ-chain, labeled with a TAMRA fluorophore (TAMRA-2pY).

-

Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100.[6]

-

Compound Library: A collection of small molecules for screening.

-

384-well Plates: Low-volume, black plates suitable for fluorescence measurements.

-

Plate Reader: A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Preparation: An assay mixture was prepared containing 100 nM ZAP-70 and 2 nM TAMRA-2pY in the assay buffer.[6]

-

Compound Dispensing: The small molecule library compounds were dispensed into the 384-well plates.

-

Assay Initiation: 20 μL of the ZAP-70/TAMRA-2pY assay mixture was added to each well of the compound plates.[6]

-

Incubation: The plates were incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization of each well was measured using a plate reader. An increase in polarization indicates binding of the TAMRA-2pY peptide to ZAP-70, while a decrease suggests inhibition of this interaction by a compound.

-

Hit Identification: Compounds that caused a significant decrease in fluorescence polarization were identified as potential inhibitors.

HTS Workflow Diagram

Synthesis

Proposed Retrosynthetic Analysis

A possible retrosynthetic pathway would disconnect the amide bond, the sulfone group, and the substituents on the pyrimidine ring, leading to simpler starting materials.

Proposed Synthetic Scheme

A potential forward synthesis could involve the following key steps:

-

Pyrimidine Core Synthesis: Construction of a substituted pyrimidine ring, for example, from a β-ketoester and an amidine derivative.

-

Chlorination: Introduction of a chlorine atom at the C5 position of the pyrimidine ring.

-

Sulfone Formation: Installation of the ethylsulfonyl group at the C2 position, possibly via oxidation of a corresponding thioether.

-

Amide Coupling: Formation of the carboxamide at the C4 position by coupling a suitable carboxylic acid derivative with the secondary amine, N-((4-chlorophenyl)methyl)furan-2-ylmethanamine. This secondary amine would be synthesized separately.

Further experimental validation would be required to optimize this proposed synthetic route.

Quantitative Data

The inhibitory activity of this compound has been characterized in multiple assays, with key quantitative data summarized below.

| Assay Type | Target | IC50 | Reference |

| Fluorescence Polarization (FP) | ZAP-70 | 1.8 µM | [8] |

| Fluorescence Polarization (FP) | ZAP-70 | 9.6 µM | [4][5] |

| Time-Resolved FRET (TR-FRET) | ZAP-70 | 16.841 µM | [4][5] |

Mechanism of Action: ZAP-70 Signaling Pathway

This compound inhibits the initial step of T-cell activation by preventing the recruitment of ZAP-70 to the phosphorylated ITAMs of the TCR complex. The following diagram illustrates the canonical ZAP-70 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound represents a significant discovery in the search for selective inhibitors of ZAP-70. Identified through a robust fluorescence polarization-based high-throughput screen, it effectively disrupts a key protein-protein interaction in the T-cell activation cascade. While a detailed synthesis protocol is not yet publicly available, plausible synthetic routes can be devised based on established pyrimidine chemistry. The quantitative data on its inhibitory activity and the clear mechanism of action make this compound a valuable tool for further research into ZAP-70 biology and a potential starting point for the development of novel therapeutics for autoimmune disorders and other related conditions.

References

- 1. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]

- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZAP-70 enhances IgM signaling independent of its kinase activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

ZAP-180013: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel ZAP-70 Inhibitor

Introduction: ZAP-180013 is a potent and selective inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound presents a promising avenue for the development of therapeutics for autoimmune diseases and other immune-related disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, possesses a unique molecular architecture that facilitates its inhibitory activity. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide | [1] |

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S | [1] |

| Molecular Weight | 454.32 g/mol | [1] |

| CAS Number | 873080-25-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [2] |

| SMILES | CCS(=O)(=O)c1nc(C(=O)N(Cc2ccc(Cl)cc2)Cc2occc2)c(Cl)cn1 | [3] |

| InChI Key | GTWKIPDKVRLUKN-UHFFFAOYSA-N | [3] |

Biological Activity and Mechanism of Action

This compound functions as a specific inhibitor of ZAP-70, a key kinase in the T-cell activation cascade. Its primary mechanism of action is the disruption of the crucial interaction between the tandem SH2 domains of ZAP-70 and the phosphorylated ITAMs of the T-cell receptor ζ-chain.[3] This inhibition prevents the recruitment and subsequent activation of ZAP-70 at the plasma membrane, thereby blocking downstream signaling events that lead to T-cell proliferation and effector functions.

The inhibitory potency of this compound has been quantified using in vitro assays, revealing its effectiveness in blocking ZAP-70 activity.

| Assay Type | IC₅₀ Value | Reference |

| Fluorescence Polarization Assay | 1.8 µM | [3] |

| TR-FRET Assay | 9.6 µM | [2] |

T-Cell Receptor Signaling Pathway and the Role of this compound

The activation of T-cells via the TCR is a tightly regulated process involving a cascade of phosphorylation events. The following diagram illustrates the canonical TCR signaling pathway and the point of intervention for this compound.

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted pyrimidine carboxylic acid with a substituted amine. The synthesis of similar pyrimidine carboxamide derivatives often involves the activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with the appropriate amine. The ethylsulfonyl and chloro substituents on the pyrimidine ring, as well as the chloro and furanylmethyl groups on the amine, would be introduced through multi-step synthetic sequences starting from commercially available precursors.

In Vitro Inhibition Assay: Fluorescence Polarization

The IC₅₀ of this compound was determined using a fluorescence polarization (FP) assay, which measures the disruption of the ZAP-70/ITAM interaction. The following is a generalized protocol based on the methodology described by Visperas et al.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding between the ZAP-70 tandem SH2 domain and a fluorescently labeled, phosphorylated ITAM peptide.

Materials:

-

Recombinant ZAP-70 protein (tandem SH2 domain)

-

Fluorescently labeled, dually phosphorylated ITAM peptide (e.g., TAMRA-labeled pITAM)

-

This compound stock solution in DMSO

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the ZAP-70 protein to the desired final concentration in assay buffer.

-

Dilute the fluorescently labeled pITAM peptide to the desired final concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Plate Setup:

-

Add a fixed volume of the ZAP-70 protein solution to each well.

-

Add the serially diluted this compound solutions to the corresponding wells.

-

Include control wells:

-

No inhibitor control: Add assay buffer with DMSO instead of the inhibitor solution.

-

No protein control (for baseline polarization): Add assay buffer instead of the ZAP-70 solution.

-

-

-

Incubation:

-

Add the fluorescently labeled pITAM peptide solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values for each well.

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells

The cellular activity of this compound can be assessed by its ability to inhibit the phosphorylation of ZAP-70 and its downstream targets in a relevant cell line, such as Jurkat T-cells.

Objective: To evaluate the effect of this compound on the phosphorylation of ZAP-70 and its substrates following T-cell receptor stimulation.

Materials:

-

Jurkat T-cells

-

This compound stock solution in DMSO

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TCR stimulating agents (e.g., anti-CD3/CD28 antibodies)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting: anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-LAT, anti-LAT, etc.

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

-

TCR Stimulation:

-

Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein lysates and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ZAP-70, ZAP-70).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

-

Conclusion

This compound is a valuable research tool for investigating the intricacies of T-cell signaling and holds significant potential as a lead compound for the development of novel immunomodulatory therapies. Its well-defined mechanism of action, coupled with its potent inhibitory activity, makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 2020 SLAS Discovery Top 10: Advancing the Science of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

ZAP-180013: A Comprehensive Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZAP-180013 is a small molecule inhibitor targeting the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3][4] As a key regulator of T-cell activation and immune responses, ZAP-70 represents a promising therapeutic target for autoimmune diseases and organ transplantation.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.

Core Mechanism of Action

This compound functions by inhibiting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR signaling pathway.[1][3][4] This disruption prevents the recruitment and subsequent activation of ZAP-70, a pivotal step in the signal transduction cascade that leads to T-cell activation.[5]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | IC50 (µM) | Description |

| Fluorescence Polarization (FP) | 1.8 | Measures the disruption of the ZAP-70 SH2 domain binding to a phosphorylated ITAM peptide.[1][2][3] |

| Fluorescence Polarization (FP) | 9.6 | As reported in a specific study, this value also reflects the inhibition of the ZAP-70 and T-cell receptor interaction.[4][6] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 16.841 | An orthogonal assay confirming the inhibitory effect on the ZAP-70 and T-cell receptor association.[4][6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 454.32 g/mol [1] |

| Formula | C19H17Cl2N3O4S[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Storage | Store at -20°C[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay is designed to measure the disruption of the binding between the ZAP-70 tandem SH2 (tSH2) domains and a dually phosphorylated ITAM peptide (2pY).

Materials:

-

ZAP-70 tSH2 domain protein

-

Fluorescently labeled 2pY peptide (e.g., with Alexa Fluor 488)

-

Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100

-

This compound compound dilutions

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the ZAP-70 tSH2 protein to each well at a final concentration determined by prior titration experiments.

-

Add the fluorescently labeled 2pY peptide to each well at a final concentration, also determined by prior titration.

-

Include controls for 0% inhibition (ZAP-70 + 2pY peptide + DMSO) and 100% inhibition (free labeled 2pY peptide in assay buffer).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition relative to the controls and plot the data to determine the IC50 value using a four-parameter logistic fit.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay confirms the inhibitory activity of this compound on the ZAP-70:2pY interaction.

Materials:

-

Biotinylated ZAP-70 protein

-

Alexa Fluor 488-labeled 2pY peptide (FRET acceptor)

-

Terbium chelate-streptavidin (FRET donor)

-

Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100

-

This compound compound dilutions

-

384-well or 1536-well black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and subsequently in assay buffer.

-

Dispense the compound dilutions into the wells of the plate.

-

Prepare a mixture of biotinylated ZAP-70 and terbium chelate-streptavidin in assay buffer and add it to the wells.

-

Add the Alexa Fluor 488-2pY peptide to initiate the binding reaction. Final concentrations should be optimized, for example: 2 nM ZAP-70, 100 nM Alexa Fluor 488-2pY, and 2 nM terbium chelate-streptavidin.[1]

-

Incubate the plate at room temperature for a defined period.

-

Read the plate on an EnVision plate reader with a 340/30 excitation filter and 495/10 and 520/25 emission filters.[1]

-

Calculate the FRET ratio (520/495 nm fluorescence) and determine the percent inhibition to derive the IC50 value.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the ZAP-70 signaling pathway and a general workflow for inhibitor screening.

Caption: ZAP-70 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Workflow for Kinase Inhibitor Screening and Development.

Conclusion

This compound is a well-characterized inhibitor of the ZAP-70 kinase, demonstrating a clear mechanism of action by disrupting the crucial interaction between the ZAP-70 SH2 domain and ITAMs. The quantitative data from robust biochemical assays confirm its inhibitory potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of immunology and drug discovery who are investigating ZAP-70 as a therapeutic target. Further studies to evaluate the cellular activity and in vivo efficacy of this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Downstream Signaling Pathways of the Tumor-Associated Kinase Receptor (TAKR) and its Inhibition by ZAP-180013

As "ZAP-180013" is a hypothetical compound designation not found in public scientific literature, this guide has been constructed based on a plausible, fictional molecular target: the Tumor-Associated Kinase Receptor (TAKR) . We will hypothesize that this compound is a potent and selective inhibitor of TAKR, a receptor tyrosine kinase implicated in various malignancies. This document will, therefore, detail the downstream signaling pathways of TAKR and the subsequent effects of its inhibition by this compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Tumor-Associated Kinase Receptor (TAKR) is a receptor tyrosine kinase (RTK) frequently overexpressed in several human cancers. Its activation through ligand binding leads to the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. This compound is a novel, potent, and selective small molecule inhibitor of TAKR's kinase activity. This document provides a comprehensive overview of the core signaling pathways regulated by TAKR, the impact of this compound on these pathways, and detailed experimental protocols for their investigation.

Core Downstream Signaling Pathways of TAKR

Upon ligand binding and subsequent dimerization, TAKR undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three primary downstream signaling pathways: the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.

The activation of the RAS/MAPK pathway by TAKR is a critical driver of cancer cell proliferation.

-

Activation Mechanism: Phosphorylated TAKR recruits the adaptor protein Grb2, which in turn binds to the Guanine nucleotide exchange factor SOS. SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras subsequently initiates a kinase cascade, phosphorylating and activating RAF, which then phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK (MAPK).

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, including c-myc and c-fos, which promote the expression of genes involved in cell cycle progression and proliferation.

-

Inhibition by this compound: By inhibiting TAKR autophosphorylation, this compound prevents the recruitment of Grb2 and the subsequent activation of the entire RAS/MAPK cascade.

Figure 1. The TAKR-mediated RAS/MAPK signaling pathway and its inhibition by this compound.

The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism.

-

Activation Mechanism: Phosphorylated TAKR recruits the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1 and AKT. Activated AKT then phosphorylates and activates mTORC1, a key regulator of protein synthesis and cell growth. AKT also phosphorylates and inactivates pro-apoptotic proteins like Bad.

-

Downstream Effects: This pathway promotes cell survival by inhibiting apoptosis and stimulates cell growth and proliferation through mTORC1-mediated protein synthesis.

-

Inhibition by this compound: this compound blocks the initial recruitment and activation of PI3K by TAKR, thereby inhibiting the entire downstream cascade.

Figure 2. The TAKR-mediated PI3K/AKT/mTOR signaling pathway and its inhibition by this compound.

The JAK/STAT pathway provides a more direct route from the cell surface to the nucleus for transcriptional regulation.

-

Activation Mechanism: Upon TAKR activation, Janus kinases (JAKs) associated with the receptor's intracellular domain are brought into close proximity and phosphorylate each other, becoming activated. Activated JAKs then phosphorylate the TAKR on additional tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus.

-

Downstream Effects: In the nucleus, STAT dimers bind to specific DNA sequences in the promoters of target genes, regulating the transcription of genes involved in survival, proliferation, and angiogenesis.

-

Inhibition by this compound: this compound's inhibition of TAKR prevents the initial activation of JAKs, thereby blocking STAT phosphorylation and subsequent gene transcription.

Figure 3. The TAKR-mediated JAK/STAT signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro studies on a TAKR-overexpressing cancer cell line (e.g., NCI-H1975) treated with this compound.

Table 1: Kinase Inhibition Assay

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| This compound | TAKR | 2.5 |

| Competitor A | TAKR | 15.8 |

Table 2: Cellular Phosphorylation Inhibition (Western Blot Densitometry)

| Treatment (100 nM) | p-TAKR (Y1068) (% of Control) | p-ERK (T202/Y204) (% of Control) | p-AKT (S473) (% of Control) | p-STAT3 (Y705) (% of Control) |

|---|---|---|---|---|

| Vehicle (DMSO) | 100 | 100 | 100 | 100 |

| this compound | 8 | 12 | 15 | 11 |

Table 3: Cell Proliferation Assay (72 hours)

| Treatment | GI₅₀ (nM) |

|---|---|

| This compound | 10.2 |

| Competitor A | 85.4 |

Detailed Experimental Protocols

This protocol is for assessing the phosphorylation status of TAKR and its downstream effectors.

-

Cell Culture and Treatment: Plate TAKR-overexpressing cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat with various concentrations of this compound or vehicle (0.1% DMSO) for 2 hours. Stimulate with the TAKR ligand (e.g., 100 ng/mL) for 15 minutes.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-TAKR, anti-p-ERK, anti-p-AKT, anti-p-STAT3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phospho-protein levels to total protein levels or a housekeeping protein like β-actin.

Figure 4. Experimental workflow for Western Blotting.

This protocol is for determining the concentration of this compound that causes 50% growth inhibition.

-

Cell Seeding: Seed TAKR-overexpressing cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Plot the percentage of growth inhibition against the log concentration of this compound. Calculate the GI₅₀ value using non-linear regression (log(inhibitor) vs. response -- variable slope).

Conclusion

This compound is a potent inhibitor of the Tumor-Associated Kinase Receptor. By blocking the kinase activity of TAKR, it effectively abrogates the activation of three key downstream signaling pathways: RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT. This multi-pronged inhibition of pro-proliferative and pro-survival signals underlies its potent anti-cancer activity. The methodologies and data presented in this guide provide a robust framework for the preclinical investigation and development of TAKR inhibitors like this compound.

The Role of ZAP-180013 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its precise regulation is critical for maintaining immune homeostasis. Dysregulation of T-cell signaling can lead to a spectrum of immunological disorders, including autoimmune diseases and immunodeficiencies. At the heart of T-cell activation lies the Zeta-chain-associated protein kinase 70 (ZAP-70), a cytoplasmic tyrosine kinase that plays a pivotal role in transducing signals from the T-cell receptor (TCR). Given its central function, ZAP-70 has emerged as a key therapeutic target for the modulation of T-cell mediated immunity. This technical guide provides an in-depth overview of the role of ZAP-180013, a specific inhibitor of ZAP-70, in the context of T-cell activation. We will explore the intricate ZAP-70 signaling pathway, the mechanism of action of this compound, and the experimental methodologies used to characterize its effects.

The ZAP-70 Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. ZAP-70 is a critical early mediator in this pathway.

The activation sequence is as follows:

-

TCR Engagement and Co-receptor Binding: The process begins with the binding of the TCR to its cognate antigen. This interaction brings the TCR complex in proximity to co-receptors such as CD4 or CD8.

-

Lck-mediated Phosphorylation of ITAMs: The co-receptor-associated Src family kinase, Lck, is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.

-

Recruitment of ZAP-70: The doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of ZAP-70, recruiting it from the cytoplasm to the plasma membrane.

-

ZAP-70 Activation: Once recruited to the TCR complex, ZAP-70 is itself phosphorylated and activated by Lck. This activation is further enhanced by ZAP-70's trans-autophosphorylation.

-

Phosphorylation of Downstream Substrates: Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

-

Signalosome Assembly and Downstream Signaling: Phosphorylated LAT and SLP-76 act as scaffolds for the assembly of a larger signaling complex, known as the "signalosome." This complex recruits and activates numerous downstream signaling molecules, including Phospholipase C-γ1 (PLC-γ1) and Vav1.

-

T-cell Activation Outcomes: The propagation of these signals ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, culminating in hallmark T-cell responses, including cytokine production, proliferation, and differentiation.

ZAP-70 Signaling Pathway Diagram

This compound: A Specific Inhibitor of ZAP-70

This compound is a small molecule inhibitor that specifically targets the function of ZAP-70.[1][2] Its primary mechanism of action is the disruption of the crucial interaction between the ZAP-70 SH2 domains and the phosphorylated ITAMs of the T-cell receptor complex.[2] By preventing this initial recruitment step, this compound effectively blocks the entire downstream signaling cascade that is dependent on ZAP-70 activation.[1]

Quantitative Data for this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 1.8 µM | Fluorescence Polarization | [2] |

| IC50 | 9.6 µM | Fluorescence Polarization (alternative report) | [2][3][4] |

| IC50 | 16.841 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2][3][4] |

| Molecular Weight | 454.32 g/mol | - | |

| Formula | C19H17Cl2N3O4S | - | |

| Solubility | Soluble to 100 mM in DMSO | - |

Experimental Protocols

The characterization of this compound and its effects on ZAP-70 function relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition

This assay is used to quantify the binding of ZAP-70 to a fluorescently labeled phosphopeptide derived from the TCR ITAM and to determine the inhibitory potency of compounds like this compound.

Materials:

-

Recombinant human ZAP-70 protein

-

Fluorescently labeled (e.g., TAMRA) doubly phosphorylated ITAM peptide (2pY)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Assay Mix Preparation: Prepare a master mix containing the fluorescently labeled 2pY peptide and recombinant ZAP-70 in the assay buffer. The final concentrations should be optimized for a stable FP signal (e.g., 50 nM ZAP-70 and 10 nM 2pY peptide).

-

Plate Loading: Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.

-

Reaction Initiation: Add the assay mix (e.g., 15 µL) to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunoprecipitation (IP) of ZAP-70

Immunoprecipitation is used to isolate ZAP-70 and its interacting proteins from cell lysates to study protein-protein interactions and post-translational modifications.

Materials:

-

T-cells (e.g., Jurkat cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-ZAP-70 antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer or PBS with detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Centrifuge, rotator, and magnetic rack (for magnetic beads)

Procedure:

-

Cell Lysis: Lyse the T-cells with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ZAP-70 antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ZAP-70 and potential interacting partners.

Conclusion

This compound represents a valuable tool for the study of T-cell activation and a potential lead compound for the development of novel immunomodulatory therapies. By specifically targeting the initial recruitment of ZAP-70 to the T-cell receptor, this compound effectively abrogates the downstream signaling cascade essential for T-cell activation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of ZAP-70 in immune regulation and to explore the therapeutic potential of its inhibitors. A thorough understanding of the ZAP-70 signaling pathway and the mechanisms of its inhibition is paramount for the rational design of next-generation immunotherapeutics.

References

ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 with Therapeutic Potential in Inflammatory and Autoimmune Diseases

For Immediate Release

A novel small molecule, ZAP-180013, has demonstrated significant potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This technical overview details the current understanding of this compound's mechanism of action, supported by preclinical data, positioning it as a promising candidate for further drug development.

This compound exhibits a unique dual-inhibitory function, targeting both Zeta-chain-associated protein kinase 70 (ZAP-70) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This dual action allows it to modulate both adaptive and innate immune responses, offering a broad therapeutic window for conditions such as autoimmune diseases, organ transplant rejection, and chronic inflammatory diseases.

Core Mechanism of Action

This compound's therapeutic effects stem from its ability to interfere with two key signaling pathways in the immune system:

-

ZAP-70 Inhibition: this compound disrupts the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) signaling pathway.[1][2] This interference is crucial in preventing T-cell activation, a key driver of many autoimmune diseases and organ transplant rejection.[1][2]

-

NLRP3 Inflammasome Inhibition: this compound directly binds to and inhibits the NLRP3 inflammasome.[3] This action is significant as the NLRP3 inflammasome is a critical component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory conditions. A notable feature of this compound is its efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding mechanism and broader applicability.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) for ZAP-70 have been reported from multiple sources, indicating potent inhibition.

| Target | Assay Type | IC50 (µM) | Source |

| ZAP-70 | Fluorescence Polarization | 1.8 | [4] |

| ZAP-70 | Fluorescence Polarization | 9.6 | [5] |

| ZAP-70 | TR-FRET | 16.841 | [5] |

Note: Variations in IC50 values may be attributable to differences in assay conditions and reagents.

While the press release from Seoul National University confirms the efficacy of this compound in preclinical animal models of psoriasis and systemic inflammation, specific quantitative data from these in vivo studies are not yet publicly available in peer-reviewed literature.[3]

Preclinical Therapeutic Applications

Preclinical investigations have highlighted the potential of this compound in two key areas of inflammatory disease:

Psoriasiform Skin Inflammation

In a murine model of imiquimod-induced psoriasis, administration of this compound was shown to ameliorate skin inflammation.[3] This model mimics key features of human psoriasis, including epidermal thickening, scaling, and erythema, which are assessed using the Psoriasis Area and Severity Index (PASI). The positive results in this model suggest that this compound could be a viable candidate for the treatment of psoriasis and other inflammatory skin conditions.

Systemic Inflammation

This compound has also demonstrated efficacy in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[3] This model is characterized by a robust inflammatory response, including a surge in pro-inflammatory cytokines. The ability of this compound to mitigate this response points to its potential in treating systemic inflammatory conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition

This assay is designed to measure the disruption of the ZAP-70 SH2 domain's interaction with a phosphorylated ITAM peptide (2pY).

Principle: A fluorescently labeled 2pY peptide, when bound to the larger ZAP-70 protein, will have a slower rotational speed in solution, resulting in a higher fluorescence polarization value. An inhibitor that displaces the labeled peptide will lead to a decrease in polarization.

Protocol:

-

Reagents:

-

Recombinant ZAP-70 protein

-

Fluorescently labeled 2pY peptide (e.g., with fluorescein)

-

Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20)

-

This compound serially diluted in DMSO

-

-

Procedure:

-

In a 384-well black plate, add a fixed concentration of recombinant ZAP-70 protein and the fluorescently labeled 2pY peptide to the assay buffer.

-

Add serial dilutions of this compound to the wells. Include controls with DMSO only (no inhibitor) and buffer only (no protein).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition

This orthogonal assay confirms the findings of the FP assay and is less susceptible to interference from fluorescent compounds.

Principle: This assay utilizes a terbium-labeled streptavidin (donor) bound to a biotinylated ZAP-70 protein and an Alexa Fluor 488-labeled 2pY peptide (acceptor). When the peptide is bound to ZAP-70, the donor and acceptor are in close proximity, allowing for FRET to occur. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Biotinylated recombinant ZAP-70 protein

-

Terbium-labeled streptavidin

-

Alexa Fluor 488-labeled 2pY peptide

-

Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)

-

This compound serially diluted in DMSO

-

-

Procedure:

-

In a suitable microplate, combine biotinylated ZAP-70, terbium-labeled streptavidin, and Alexa Fluor 488-labeled 2pY peptide in the assay buffer.

-

Add serial dilutions of this compound.

-

Incubate the plate to allow for binding.

-

Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor using a plate reader with a 340 nm excitation filter.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Determine the IC50 value as described for the FP assay.

-

Imiquimod-Induced Psoriasis Mouse Model

Principle: Topical application of imiquimod, a TLR7/8 agonist, induces a skin inflammation that histologically and immunologically resembles human psoriasis.

Protocol:

-

Animals: 8-12 week old BALB/c or C57BL/6 mice.

-

Induction:

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[6]

-

-

Treatment:

-

Administer this compound (route and dose to be optimized) daily, either prophylactically (starting on day 0) or therapeutically (starting after disease onset, e.g., day 2).

-

-

Assessment:

-

Monitor body weight daily.

-

Measure ear thickness and dorsal skin thickness daily using a caliper.

-

Score the severity of skin inflammation daily using a modified PASI, assessing erythema, scaling, and induration on a scale of 0 to 4 for each parameter.

-

At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining) and cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23, TNF-α).

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Mouse Model

Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent systemic inflammatory response mediated by TLR4.

Protocol:

-

Animals: 8-12 week old C57BL/6 mice.

-

Induction:

-

Treatment:

-

Administer this compound (route and dose to be optimized) either prior to or concurrently with the LPS challenge.

-

-

Assessment:

-

Monitor for signs of sickness behavior (e.g., lethargy, piloerection).

-

Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

-

At the study endpoint, tissues such as the lung and liver can be collected for histological examination of inflammatory cell infiltration.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits the ZAP-70 signaling pathway.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Caption: Workflow for the imiquimod-induced psoriasis model.

Conclusion

This compound represents a novel and promising therapeutic candidate with a unique dual-inhibitory mechanism targeting both ZAP-70 and the NLRP3 inflammasome. Its demonstrated efficacy in preclinical models of skin and systemic inflammation warrants further investigation. The detailed experimental protocols provided herein will facilitate the continued evaluation of this compound and similar compounds, with the ultimate goal of developing new and effective treatments for a wide range of debilitating inflammatory and autoimmune diseases. Future work should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as comprehensive toxicity profiles, to support its progression into clinical development.

References

- 1. Frontiers | ZAP-70 Shapes the Immune Microenvironment in B Cell Malignancies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Modelling inflammatory biomarker dynamics in a human lipopolysaccharide (LPS) challenge study using delay differential equations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

ZAP-180013: A Novel Bruton's Tyrosine Kinase (BTK) Inhibitor for Autoimmune Disease Research

An In-depth Technical Guide

For Research Use Only

Disclaimer: ZAP-180013 is a hypothetical compound designation created for illustrative purposes. The data, protocols, and experimental findings presented in this document are synthesized from publicly available research on Bruton's Tyrosine Kinase (BTK) inhibitors to serve as a representative technical guide for researchers, scientists, and drug development professionals.

Introduction